![molecular formula C2H7NO3P- B1242020 (S)-1-aminoethylphosphonate](/img/structure/B1242020.png)
(S)-1-aminoethylphosphonate
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Overview
Description
(S)-(1-aminoethyl)phosphonate is an organophosphonate oxoanion that is the conjugate base of (S)-(1-aminoethyl)phosphonic acid, obtained by deprotonation of the phosphonate OH groups and protonation of the amino group. Major microspecies at pH 7.3. It is a conjugate base of a (S)-(1-aminoethyl)phosphonic acid.
Scientific Research Applications
Antibacterial Activity and Enzyme Inhibition
(S)-1-Aminoethylphosphonate (AEP) has been studied for its antibacterial activity and mechanism of action. It functions by inhibiting key bacterial enzymes involved in cell wall biosynthesis. For instance, AEP inhibits alanine racemase in Gram-positive bacteria, preventing the racemization of L-alanine, a critical component in bacterial cell walls (Stamper et al., 1998). Another study found that phosphonopeptides based on aminomethylphosphonic acid, linked to L-amino acids, showed significant antibacterial activity, suggesting a potential therapeutic use (Atherton et al., 1982).
Biological Activity in Aminophosphonates
AEP and related compounds, classified as aminophosphonates, have various biological activities. These compounds can act as antagonists of amino acids, affecting cellular physiological activities and demonstrating properties like antibacterial, plant growth regulation, and neuromodulation (Kafarski & Lejczak, 1991).
Phosphonate Metabolism and Environmental Role
AEP plays a role in the metabolism and degradation pathways of certain organisms. The study of AEP transaminase, an enzyme essential for phosphonate synthesis and degradation, highlights its significance in understanding these pathways (Chen et al., 2002). Moreover, organophosphonates, including AEP, are part of biogeochemical phosphorus cycling and are involved in microbial metabolism, indicating an environmental significance (McGrath et al., 2013).
Applications in Medicinal Chemistry
The structural motif of AEP, as a part of the α-aminophosphonate/phosphinate group, has considerable importance in medicinal chemistry. These compounds, including AEP, can act as enzyme inhibitors and have applications ranging from pharmaceuticals to agriculture. Their ability to mimic natural amino acids and interact with enzymes or receptors makes them valuable in drug design and development (Mucha et al., 2011).
Synthesis and Development in Chemistry
The synthesis of AEP and its derivatives has been a focus in the field of chemistry, with applications in creating various biologically active compounds. The versatility of these compounds in terms of chemical and biological properties allows for their use in developing therapeutic agents, immunomodulators, and anti-infectives (Romanenko & Kukhar, 2012).
properties
Molecular Formula |
C2H7NO3P- |
---|---|
Molecular Weight |
124.06 g/mol |
IUPAC Name |
[(1S)-1-phosphonatoethyl]azanium |
InChI |
InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6)/p-1/t2-/m0/s1 |
InChI Key |
UIQSKEDQPSEGAU-REOHCLBHSA-M |
Isomeric SMILES |
C[C@@H]([NH3+])P(=O)([O-])[O-] |
SMILES |
CC([NH3+])P(=O)([O-])[O-] |
Canonical SMILES |
CC([NH3+])P(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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